

# Application Notes: Ethyl Cinnamate as a Flavoring Agent in Food Science

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl Cinnamate

Cat. No.: B044456

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## Introduction

**Ethyl cinnamate** (ethyl (2E)-3-phenylprop-2-enoate) is an aromatic ester widely recognized for its pleasant, complex sensory profile. It is a key component in the flavor and fragrance industry, valued for its sweet, fruity, balsamic, and slightly spicy characteristics, often with notes of cinnamon, honey, and plum.[1][2][3] Naturally occurring in various plants and food items such as cinnamon, strawberries, and red wine, **ethyl cinnamate** is also synthesized for commercial use.[4][5][6] Its stability and versatile aroma make it a valuable ingredient in a wide range of food products, including beverages, confectionery, and baked goods.[7][8] This document provides detailed application notes, protocols, and technical data for the use of **ethyl cinnamate** in food science research and development.

## Physicochemical and Regulatory Information

**Ethyl cinnamate** is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is approved by the U.S. Food and Drug Administration (FDA) for use as a synthetic flavoring substance.[9][10][11]

### Table 1: Physicochemical Properties of Ethyl Cinnamate

Property	Value	Reference(s)
Chemical Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub>	[3][12]
Molecular Weight	176.21 g/mol	[3][12]
Appearance	Colorless to pale yellow oily liquid	[3][12]
Odor Profile	Sweet, balsamic, fruity, spicy, powdery, with notes of cinnamon & honey	[1][2]
Taste Profile	Balsamic, powdery, fruity, berry, sweet, spicy, green	[1]
Melting Point	6-8 °C	[12]
Boiling Point	271 °C	[12]
Density	1.049 g/mL at 20 °C	[12]
Solubility	Miscible in ethanol and oils; insoluble in water and glycerol.	[1][4]
Flash Point	>110 °C	[4]
logP	3.01	[4]

**Table 2: Regulatory and Identification Numbers**

Identifier	Value	Reference(s)
CAS Number	103-36-6	[9][13]
FEMA Number	2430	[9][13]
JECFA Number	659	[9]
FDA Regulation	21 CFR 172.515	[11][14]
EC Number	203-104-6	[9][13]

## Applications in Food Products

**Ethyl cinnamate**'s unique flavor profile allows for its use in a variety of food systems. Its low volatility ensures flavor stability during processing.<sup>[7]</sup> It is particularly effective for enhancing fruit flavors such as strawberry, cherry, and grape, and providing warm, spicy undertones to cinnamon or vanilla profiles.<sup>[7][15]</sup>

**Table 3: Recommended Usage Levels of Ethyl Cinnamate in Food Categories**

Food Category	Recommended Level (ppm)	Flavor Contribution	Reference(s)
General Use	Up to 40 ppm	General fruity, balsamic notes	<sup>[2]</sup>
Strawberry Flavors	200 - 1,000 ppm	Enhances authenticity and fruity, guava-like profile	<sup>[16]</sup>
Honey Flavors	~8,000 ppm	Imparts complexity and richness	<sup>[16]</sup>
Cocoa & Chocolate Flavors	~200 ppm	Increases authenticity and depth	<sup>[16]</sup>
Passion Fruit Flavors	~200 ppm	Adds complexity and balsamic notes	<sup>[16]</sup>
Peach & Apricot Flavors	~100 ppm	Adds complexity and realism	<sup>[16]</sup>
Beverages & Baked Goods	Variable	Enhances cherry, grape, strawberry, and cinnamon profiles	<sup>[7]</sup>

## Sensory Information

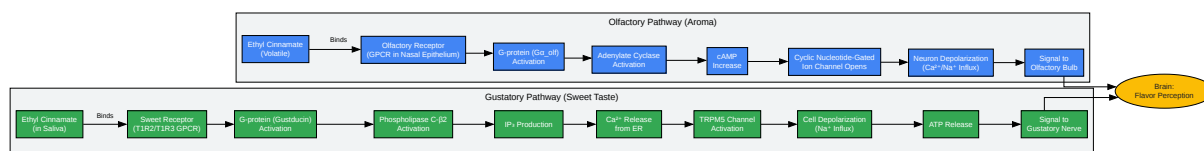
The perception of **ethyl cinnamate** is a dual process involving both olfaction (aroma) and gustation (taste). Its aroma is detected by olfactory receptors, while its sweet taste component

is perceived by taste receptors on the tongue.

- Flavor Threshold: The reported flavor threshold is approximately 16 ppb, though the specific medium is not always cited.[9]
- Sensory Descriptors: Sweet, balsamic, fruity (plum, berry, guava), spicy (cinnamon), and powdery.[1][17]

## Olfactory and Gustatory Signaling Pathways

The sweet taste of esters like **ethyl cinnamate** is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) on taste receptor cells.[10][18] The aroma is detected by a combination of olfactory receptors (ORs), which are also GPCRs, in the olfactory epithelium. [17][19]



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Caption: Sensory pathways for **ethyl cinnamate** perception.

## Stability Profile

**Ethyl cinnamate** is generally considered a stable compound under typical food processing and storage conditions.[4][20] It is non-discoloring in most media and has a high boiling point, which contributes to its retention during baking and other heat treatments.[1][21] However, like most esters, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially

when heated, which would yield cinnamic acid and ethanol. Specific kinetic data on its degradation as a function of pH and temperature in various food matrices is limited, and stability testing is recommended for specific product formulations.

## Experimental Protocols

### Protocol for Enzymatic Synthesis of Ethyl Cinnamate

This protocol describes a high-yield, environmentally friendly method for synthesizing **ethyl cinnamate** using an immobilized lipase catalyst.[\[3\]](#)[\[7\]](#)

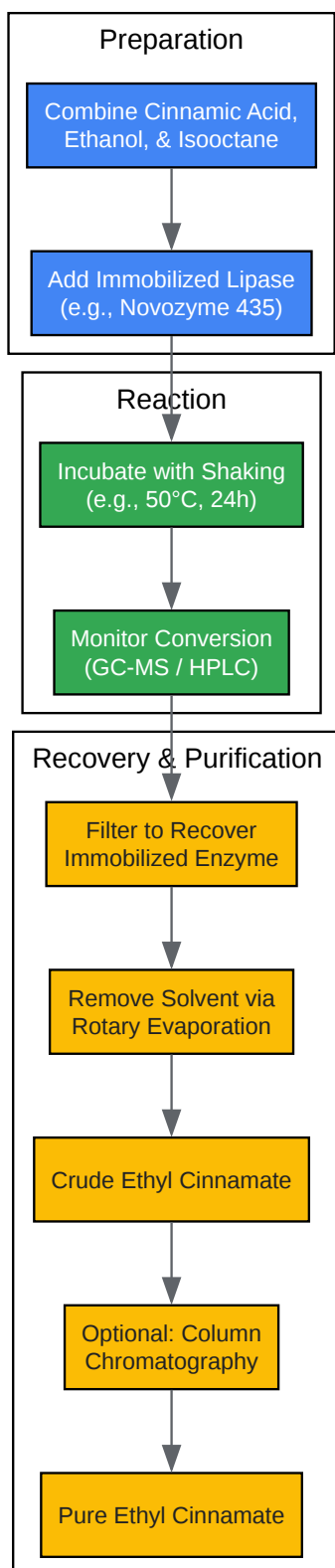
Materials:

- trans-Cinnamic acid
- Ethanol (anhydrous)
- Immobilized Lipase (e.g., Lipozyme TLIM or Novozyme 435)
- Isooctane (or other suitable non-polar solvent)
- Molecular sieves (optional, for water removal)
- Shaking incubator or orbital shaker with temperature control
- Glass reaction vessel (e.g., 50 mL screw-cap flask)

Procedure:

- **Reactant Preparation:** In the reaction vessel, combine trans-cinnamic acid (e.g., 0.1 M) and ethanol. An excess of ethanol is used to drive the equilibrium towards the product; a substrate molar ratio (Ethanol:Acid) of 3:1 to 6:1 is effective.[\[13\]](#)
- **Solvent Addition:** Add isooctane to the desired total volume (e.g., 20 mL). Isooctane has been shown to facilitate high yields.[\[7\]](#)
- **Enzyme Addition:** Add the immobilized lipase. An enzyme loading of 15-25 mg/mL of reaction volume is a typical starting point.[\[13\]](#)

- **Reaction Incubation:** Securely cap the vessel and place it in a shaking incubator set to 50 °C and 200 rpm. The optimal temperature can range from 40-60 °C depending on the specific lipase used.<sup>[7]</sup>
- **Reaction Monitoring:** Allow the reaction to proceed for 24-48 hours. The reaction progress can be monitored by taking small aliquots over time and analyzing them via GC-MS or HPLC.
- **Product Recovery:** After the reaction reaches completion (or equilibrium), stop the shaker. The immobilized enzyme can be easily recovered by simple filtration or decantation for potential reuse.
- **Purification:** The solvent (isooctane) and excess ethanol can be removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude **ethyl cinnamate** product. Further purification via column chromatography can be performed if necessary.



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Caption: Workflow for enzymatic synthesis of **ethyl cinnamate**.

## Protocol for Quantification of Ethyl Cinnamate in a Beverage Matrix via GC-MS

This protocol provides a general method for sample preparation and analysis of **ethyl cinnamate** in a clear beverage matrix (e.g., wine, soft drink) using Gas Chromatography-Mass Spectrometry (GC-MS).

### Materials & Equipment:

- Liquid-Liquid Extraction (LLE) solvents: Dichloromethane or Ethyl Acetate (HPLC grade)
- Anhydrous sodium sulfate
- Internal Standard (IS): e.g., Ethyl nonanoate or other suitable ester not present in the sample.
- GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms, or similar non-polar column)
- Vortex mixer, centrifuge, separation funnel

### Procedure:

- Sample Preparation:
  - Pipette 10 mL of the degassed beverage sample into a 50 mL centrifuge tube.
  - Spike the sample with a known concentration of the internal standard (e.g., 50  $\mu$ L of a 100 ppm IS solution).
  - Add 1 g of NaCl to increase the ionic strength of the aqueous phase and improve extraction efficiency.
  - Add 10 mL of dichloromethane.
  - Vortex vigorously for 2 minutes.
  - Centrifuge at 4000 rpm for 5 minutes to separate the layers.



- Extraction:
  - Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
  - Repeat the extraction step on the aqueous layer with a fresh 10 mL of dichloromethane to ensure complete recovery.
  - Combine the organic extracts.
- Concentration:
  - Gently evaporate the combined extract down to a final volume of 1 mL under a stream of nitrogen. Avoid complete dryness.
- GC-MS Analysis:
  - Inject 1  $\mu$ L of the final extract into the GC-MS system.

## Table 4: Example GC-MS Parameters for Ethyl Cinnamate Analysis

Parameter	Setting
Gas Chromatograph	
Column	30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature	250 °C
Injection Mode	Splitless (1 min)
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Program	50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer	
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Scan (m/z 40-350) or Selected Ion Monitoring (SIM) for higher sensitivity
SIM Ions (m/z)	Quantifier: 176 (M <sup>+</sup> ), Qualifiers: 148, 103, 77

Data Analysis: Quantification is achieved by creating a calibration curve using standards of known **ethyl cinnamate** concentrations prepared in a similar matrix. The ratio of the **ethyl cinnamate** peak area to the internal standard peak area is plotted against concentration.

## Conclusion

**Ethyl cinnamate** is a highly effective and versatile flavoring agent with a well-established safety profile. Its unique sensory characteristics make it suitable for a broad spectrum of food and beverage applications, particularly in the enhancement of fruit and sweet-spicy flavor profiles. The protocols provided herein for synthesis and quantification offer robust methodologies for researchers and developers working with this valuable flavor compound.

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